2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine
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Overview
Description
2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-tert-butyl-1H-pyrazole with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole-pyridine N-oxides.
Reduction: Formation of reduced pyrazole-pyridine derivatives.
Substitution: Formation of alkylated or acylated pyrazole-pyridine compounds.
Scientific Research Applications
2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, as a ligand, it coordinates with metal ions to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s bioactivity is attributed to its ability to interact with biological macromolecules, disrupting their normal function and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 2,6-Bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine
- 3-Amino-5-tert-butyl-1H-pyrazole
- N-tert-butylpyrazole derivatives
Comparison: 2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine, it has a simpler structure, making it easier to synthesize and modify. The presence of the tert-butyl group enhances its stability and lipophilicity, which can be advantageous in certain applications .
Properties
CAS No. |
215323-54-9 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-(5-tert-butyl-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C12H15N3/c1-12(2,3)11-8-10(14-15-11)9-6-4-5-7-13-9/h4-8H,1-3H3,(H,14,15) |
InChI Key |
CMYVQGDPGNRRDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C2=CC=CC=N2 |
Origin of Product |
United States |
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